1-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
BenchChem offers high-quality 1-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c1-23-15(17(19,20)21)22-25(16(23)27)12-6-8-24(9-7-12)14(26)10-28-13-4-2-11(18)3-5-13/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDWOBOOOMKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key synthetic steps and optimization strategies for preparing this compound?
Answer:
The synthesis involves a multi-step sequence:
Piperidine intermediate preparation : Formation of a piperidine derivative as the core scaffold.
4-Fluorophenylthio group introduction : Achieved via nucleophilic substitution under anhydrous conditions .
Acetylation : Reaction with acetylating agents to generate the thioacetyl substituent.
Triazole ring cyclization : Cyclization of precursors (e.g., hydrazine derivatives) using reagents like carbodiimides or thionyl chloride, with temperature control (60–80°C) and solvent optimization (e.g., DMF or THF) to minimize side products .
Optimization : Yield improvements rely on pH adjustments (neutral to mildly acidic) and catalyst screening (e.g., DMAP for acylation) .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent integration (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR) and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects by-products .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (418.41 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline samples (e.g., piperidine chair conformation) .
Advanced: How can researchers resolve contradictions in proposed reaction pathways for triazole ring formation?
Answer:
Discrepancies often arise from competing cyclization mechanisms (e.g., Huisgen vs. Dimroth rearrangements). To address this:
Mechanistic Probes : Use isotopic labeling (e.g., 15N-hydrazine) to track nitrogen incorporation in the triazole ring .
Kinetic Studies : Monitor reaction progression via in-situ IR spectroscopy to identify intermediate species .
Computational Modeling : DFT calculations compare activation energies of competing pathways (e.g., B3LYP/6-31G* level) to predict dominant mechanisms .
By-Product Analysis : Isolate side products (e.g., open-chain urea derivatives) via column chromatography and characterize to infer reaction deviations .
Advanced: How should conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?
Answer:
Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from general toxicity .
Selectivity Profiling : Screen against structurally related enzymes (e.g., comparing trifluoromethyl-triazole derivatives) to identify moiety-specific interactions .
Metabolite Analysis : Incubate the compound with liver microsomes to assess metabolic stability; unstable metabolites may contribute to off-target effects .
Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing 4-fluorophenylthio with methylthio) and compare activity trends .
Advanced: What methodologies determine the compound’s stability under varying experimental conditions?
Answer:
Hydrolysis Sensitivity :
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes rapidly under strong acidic/basic conditions due to thioacetyl lability .
Oxidative Stability :
- Forced Degradation : Expose to H2O2 or O2-rich environments; quantify oxidation products (e.g., sulfoxide derivatives) using LC-MS .
Thermal Stability :
- DSC/TGA : Differential scanning calorimetry identifies decomposition temperatures (>200°C), guiding storage conditions (desiccated, -20°C) .
Advanced: How can discrepancies in X-ray crystallography vs. NMR-derived structural models be reconciled?
Answer:
Conformational Flexibility : X-ray captures the solid-state conformation, while NMR reflects solution dynamics. Compare NOE (Nuclear Overhauser Effect) data with crystallographic distances to identify flexible regions (e.g., piperidine ring puckering) .
Solvent Effects : Co-crystallize with solvents (e.g., DMSO) to mimic solution-phase interactions and reduce model divergence .
DFT-MD Simulations : Perform molecular dynamics simulations in explicit solvent to bridge solid-state and solution-phase structural differences .
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